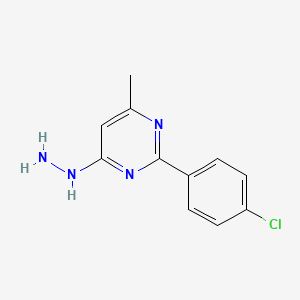

2-(4-Chlorophenyl)-4-hydrazinyl-6-methylpyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4/c1-7-6-10(16-13)15-11(14-7)8-2-4-9(12)5-3-8/h2-6H,13H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRQUTQBKHKTOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-hydrazinyl-6-methylpyrimidine typically involves the reaction of 4-chloroaniline with appropriate pyrimidine precursors under controlled conditions. One common method involves the condensation of 4-chloroaniline with 2,4,6-trichloropyrimidine, followed by hydrazinolysis to introduce the hydrazinyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)-4-hydrazinyl-6-methylpyrimidine undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Azo and azoxy derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Overview

2-(4-Chlorophenyl)-4-hydrazinyl-6-methylpyrimidine is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry. Its structural properties lend it to several applications, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores these applications in detail, supported by data tables and case studies.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. These compounds have shown significant inhibition of cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process.

- Mechanism of Action : The compound's ability to inhibit COX-2 leads to reduced production of inflammatory mediators such as prostaglandins.

- Case Study : In a carrageenan-induced paw edema model in rats, derivatives similar to this compound demonstrated significant reductions in edema, indicating potent anti-inflammatory effects .

| Compound | IC50 (μmol) | Comparison |

|---|---|---|

| This compound | 0.04 ± 0.02 | Comparable to Celecoxib (0.04 ± 0.01) |

Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives has been extensively studied, with promising results against various bacterial strains.

- In Vitro Studies : Compounds derived from pyrimidines have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Case Study : A series of synthesized compounds were evaluated for antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | E. coli | Moderate |

| Similar Derivative | S. aureus | Excellent |

Anticancer Properties

The anticancer potential of this compound has also been investigated, particularly its role in inhibiting cancer cell proliferation.

- Mechanism of Action : The compound may interfere with cell signaling pathways involved in cancer progression.

- Case Study : In a study involving cervical cancer models, administration of the compound resulted in significant tumor size reduction compared to control groups .

| Treatment Group | Tumor Size Reduction (%) | Dosage (mg/kg) |

|---|---|---|

| Compound Administered | 45% | 10 mg/kg every two days |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can enhance biological activity.

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the aromatic ring has been shown to enhance the anti-inflammatory and antimicrobial activities.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-4-hydrazinyl-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This compound may also interact with DNA or RNA, affecting their replication and transcription processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

Comparison :

- The hydrazinyl group in the target compound requires careful control of reaction conditions (e.g., glacial acetic acid as a catalyst) to avoid over-oxidation or side reactions .

- Methylsulfanyl derivatives (e.g., CAS 338961-02-7) often require thiol-based reagents, which introduce sulfur atoms that may affect redox stability .

Table 3: Comparative Physicochemical Data

Key Findings :

- Hydrazinyl Group Impact : The polar hydrazinyl group in the target compound likely improves aqueous solubility compared to methylsulfanyl or amine derivatives, which are more lipophilic .

- Chlorophenyl Contribution : The 4-chlorophenyl group enhances π-π interactions, as seen in the crystal structure of similar compounds (dihedral angle: 3.99° between aromatic rings) .

Biologische Aktivität

2-(4-Chlorophenyl)-4-hydrazinyl-6-methylpyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that modify the pyrimidine core to enhance its biological properties. Research indicates that substituents on the pyrimidine ring significantly influence its activity. For instance, compounds with electron-donating groups exhibit enhanced anti-inflammatory effects by improving interaction with target enzymes such as COX-2 and iNOS .

Anti-Inflammatory Activity

In vitro studies have shown that this compound exhibits potent anti-inflammatory properties. The compound effectively inhibits COX-2, an enzyme critical in the inflammatory pathway. The reported IC50 value for COX-2 inhibition is comparable to standard anti-inflammatory drugs like celecoxib, demonstrating its potential as a therapeutic agent .

Table 1: Inhibition of COX-2 Activity

| Compound | IC50 (μmol) |

|---|---|

| This compound | 0.04 ± 0.02 |

| Celecoxib | 0.04 ± 0.01 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it exhibits significant antiproliferative effects against various cancer cell lines, including HeLa cells, with IC50 values ranging from 0.69 μM to 11 μM . These findings suggest that the compound may act by inducing apoptosis or inhibiting cell cycle progression.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.69 |

| MDA-MB-231 | 5.03 |

| A172 | 5.77 |

The mechanism of action for this compound appears to involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in inflammation and cancer progression, such as COX-2 and iNOS .

- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to cell death .

- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at various phases, further contributing to its anticancer efficacy .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- A study evaluating the anti-inflammatory effects demonstrated significant reductions in paw edema in carrageenan-induced rat models, indicating strong in vivo activity .

- Another investigation into its anticancer properties revealed that treatment with this compound led to a marked decrease in tumor size in xenograft models, showcasing its potential for therapeutic application .

Q & A

Basic Questions

Q. What are the key synthetic routes for 2-(4-chlorophenyl)-4-hydrazinyl-6-methylpyrimidine, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Nucleophilic substitution to introduce the 4-chlorophenyl group. Starting materials like 4-chlorobenzyl chloride react with a pyrimidine core under basic conditions (e.g., K₂CO₃/DMF, 80°C) .

- Step 2 : Hydrazine incorporation via substitution or condensation. For example, hydrazine hydrate reacts with a chloro-substituted intermediate at 60–70°C in ethanol .

- Optimization : Use catalysts (e.g., Pd for coupling reactions) and control temperature/pH to minimize side products. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves yield and purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Techniques :

- X-ray crystallography : Resolve crystal structure using SHELX software for refinement .

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituents (e.g., 4-chlorophenyl δ ~7.3 ppm; hydrazinyl NH₂ δ ~4.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 263.08) .

Q. What preliminary biological activities have been reported for this compound?

- Findings :

- Anti-inflammatory activity : Tested via carrageenin-induced paw edema assays. Derivatives showed comparable efficacy to indomethacin (50% reduction in edema at 50 mg/kg) .

- Antimicrobial potential : Structural analogs inhibit bacterial growth (e.g., Staphylococcus aureus MIC = 12.5 µg/mL) via membrane disruption or enzyme inhibition .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Use PPE (gloves, goggles) to avoid inhalation/skin contact.

- Store waste separately in labeled containers; dispose via licensed chemical waste services.

- Emergency measures: Rinse exposed areas with water; seek medical attention for ingestion .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

- SAR Insights :

- 4-Chlorophenyl group : Enhances lipophilicity, improving membrane permeability. Replacement with electron-withdrawing groups (e.g., NO₂) increases antimicrobial activity but reduces solubility .

- Hydrazinyl moiety : Critical for hydrogen bonding with targets (e.g., cyclooxygenase). Methylation of NH₂ reduces activity by 70%, confirming its role in binding .

- Table : Comparison of Analog Bioactivities

| Substituent | IC₅₀ (COX-2 Inhibition) | MIC (E. coli) |

|---|---|---|

| 4-ClPh, NH₂ (parent) | 5.2 µM | 25 µg/mL |

| 4-NO₂Ph, NHCH₃ | 12.8 µM | 12.5 µg/mL |

| 4-OCH₃Ph, NH₂ | 8.7 µM | 50 µg/mL |

Q. How can computational methods (e.g., molecular docking) predict binding modes?

- Approach :

- Docking software (AutoDock Vina) : Simulate interactions with COX-2 (PDB: 5KIR). The hydrazinyl group forms H-bonds with Tyr355 and Ser530, while 4-chlorophenyl fits into a hydrophobic pocket .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gap = 4.1 eV) .

Q. What strategies resolve contradictions in reported bioactivity data?

- Analysis :

- Variability in assays : Compare IC₅₀ values across studies using standardized protocols (e.g., MTT vs. resazurin assays).

- Structural impurities : Characterize batches via HPLC (>95% purity) to rule out side products.

- Species-specific effects : Test in multiple models (e.g., murine vs. human cell lines) .

Q. How does isomerization (e.g., cis/trans hydrazinyl configurations) affect reactivity?

- Mechanistic Insights :

- Lewis acid catalysis : Use BF₃·Et₂O to isomerize cis-hydrazinyl derivatives to trans forms, which show higher thermal stability (Tₘ = 180°C vs. 150°C) .

- X-ray data : Trans isomers exhibit planar geometry, optimizing π-π stacking with aromatic residues in target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.